N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
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Overview
Description
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and a carbothioamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method reported involves using vitamin B1 as a catalyst, which provides a metal-free and acid/base-free reaction environment . The reaction yields are generally high, ranging from 78% to 92%, and the process is characterized by its simplicity and green chemistry principles .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents.
Chemical Reactions Analysis
Types of Reactions
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the pyrazole ring or other substituents.
Substitution: This reaction can replace one or more substituents on the pyrazole ring or phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce dihydro derivatives
Scientific Research Applications
Mechanism of Action
The mechanism by which N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide exerts its effects is related to its ability to interact with various molecular targets. The phenyl groups and carbothioamide moiety can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrazole ring can also participate in π-π stacking interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the carbothioamide moiety.
1,3-Diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with fewer phenyl groups.
3-Methyl-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Similar structure but with a methyl group instead of one phenyl group.
Uniqueness
N,3,5-Triphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s ability to form hydrogen bonds and interact with biological targets, potentially increasing its efficacy in various applications .
Properties
Molecular Formula |
C22H19N3S |
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Molecular Weight |
357.5 g/mol |
IUPAC Name |
N,3,5-triphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C22H19N3S/c26-22(23-19-14-8-3-9-15-19)25-21(18-12-6-2-7-13-18)16-20(24-25)17-10-4-1-5-11-17/h1-15,21H,16H2,(H,23,26) |
InChI Key |
MBWFIMQXLZAZIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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